molecular formula C3H3ClN2S B1355064 2-Chloro-5-methyl-1,3,4-thiadiazole CAS No. 53645-94-6

2-Chloro-5-methyl-1,3,4-thiadiazole

Cat. No. B1355064
CAS RN: 53645-94-6
M. Wt: 134.59 g/mol
InChI Key: IPLGMBJDQYRJLJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 53645-94-6. It has a molecular weight of 134.59 . The IUPAC name for this compound is 2-chloro-5-methyl-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methyl-1,3,4-thiadiazole is C3H3ClN2S . The SMILES string representation is CC1=NN=C(S1)Cl .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1,3,4-thiadiazole has a density of 1.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a flash point of 87.7±22.6 °C . Its molar refractivity is 30.5±0.3 cm3, and it has a polar surface area of 54 Å2 .

Scientific Research Applications

Fungicidal Properties

2-Chloro-5-methyl-1,3,4-thiadiazole derivatives have been explored for their fungicidal properties. For instance, 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) have been synthesized and evaluated for their effectiveness against rice sheath blight, a major disease affecting rice crops in China. These compounds demonstrated notable fungicidal activity, with specific derivatives like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazole-2-thione showing higher effectiveness (Chen, Li, & Han, 2000).

Anticancer Potential

Some thiadiazole derivatives, including those with the 2-Chloro-5-methyl-1,3,4-thiadiazole structure, have been synthesized and assessed for their anticancer activities. These compounds have been tested against various cancer cell lines, with certain derivatives showing promising results. For instance, some compounds demonstrated notable cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines, implying their potential application in cancer treatment (Gür et al., 2020).

Antimicrobial Properties

Derivatives of 2-Chloro-5-methyl-1,3,4-thiadiazole have also been investigated for their antimicrobial properties. Compounds synthesized from the thiadiazole structure have been tested against various bacterial and fungal strains. For instance, specific derivatives showed moderate activity against pathogenic bacteria such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

In addition to biological applications, 2-Chloro-5-methyl-1,3,4-thiadiazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. Studies using AC impedance technique revealed that some of these compounds exhibit significant inhibition properties, highlighting their potential use in protecting metals from corrosion (Bentiss et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Future Directions

While specific future directions for 2-Chloro-5-methyl-1,3,4-thiadiazole are not available, 1,3,4-thiadiazole derivatives have been studied for their antimicrobial and cytotoxic activities , suggesting potential applications in medical and pharmaceutical research.

properties

IUPAC Name

2-chloro-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLGMBJDQYRJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513903
Record name 2-Chloro-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-1,3,4-thiadiazole

CAS RN

53645-94-6
Record name 2-Chloro-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Sandström - Advances in heterocyclic chemistry, 1968 - Elsevier
Publisher Summary This chapter discusses homologs, functional groups, physical properties, and the uses of 1, 3, 4-thiadiazole. The development of 1, 3, 5- thiadiazole chemistry is …
Number of citations: 108 www.sciencedirect.com
B Modarai, MH Ghandehari… - Journal of …, 1974 - Wiley Online Library
A number of halo‐substituted 1,2,3 and 1,3,4‐thiadiozoles have been prepared, their reactivity towards methoxide ion have been studied and the kinetic parameters are reported. …
Number of citations: 18 onlinelibrary.wiley.com
W Zhang, CW Holyoke Jr, J Barry, RM Leighty… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel class of mesoionic pyrido[1,2-a]pyrimidinones has been discovered with exceptional insecticidal activity controlling a number of insect species, particularly hemiptera and …
Number of citations: 22 www.sciencedirect.com
金岡又雄 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
1) Eighteen kinds of new 5-substituted (CH 3, H) 2-benzylidenehydrazino-1, 3, 4-thiadiazoles were prepared by the condensation of 5-substituted 2-hydrazino-1, 3, 4-thiadiazole and …
Number of citations: 3 www.jstage.jst.go.jp
野口照久, 橋本喜信, 森俊郎, 加納三郎… - YAKUGAKU …, 1968 - jstage.jst.go.jp
Over 60 kinds of 1, 2, 4-thiadiazole derivatives were synthesized and their biological activities were examined. It was found that 3-methyl-5-(p-chlorophenylsulfonyl)-1, 2, 4-thiadiazole …
Number of citations: 3 www.jstage.jst.go.jp

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